molecular formula C21H25N5O3 B2763768 5-amino-N-(3,4-dimethoxybenzyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899940-54-6

5-amino-N-(3,4-dimethoxybenzyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2763768
CAS No.: 899940-54-6
M. Wt: 395.463
InChI Key: FNYXBMQPQFTWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(3,4-dimethoxybenzyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its complex structure, featuring a 1,2,3-triazole core substituted with amino and carboxamide groups, is designed for targeted biological activity. Compounds within this chemical class are frequently investigated as potential inhibitors of specific protein kinases or as modulators of critical protein-protein interactions. Researchers utilize this reagent as a key chemical tool to probe cellular signaling pathways and to validate novel biological targets in areas such as oncology and immunology. Its specific benzyl substitutions are likely optimized for binding affinity and selectivity within a particular enzyme's active site. The primary research value of this compound lies in its utility as a lead structure for the development of new therapeutic agents, enabling structure-activity relationship (SAR) studies and the exploration of novel mechanisms of action in biochemical and cellular assays. As a research-grade compound, it serves as an essential building block for scientists deconstructing complex disease biology.

Properties

IUPAC Name

5-amino-N-[(3,4-dimethoxyphenyl)methyl]-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13-5-6-14(2)16(9-13)12-26-20(22)19(24-25-26)21(27)23-11-15-7-8-17(28-3)18(10-15)29-4/h5-10H,11-12,22H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYXBMQPQFTWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(3,4-dimethoxybenzyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The structure of this compound can be represented as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3

Biological Activity Overview

The biological activities of triazole derivatives are diverse, with significant implications in medicinal chemistry. The specific compound under discussion has shown promising results in various studies.

Anticancer Activity

Recent research indicates that compounds with a triazole core exhibit notable anticancer properties. For instance:

  • A study highlighted that derivatives with a similar triazole structure demonstrated potent antiproliferative effects against several cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and interference with cell cycle progression .
  • In particular, the 5-amino-1,2,3-triazole core has been linked to antiangiogenic activity, which is crucial for tumor growth and metastasis .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives is well-documented. The compound has been evaluated for its efficacy against various microbial strains:

  • A comparative study found that certain triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • The presence of specific substituents on the triazole ring can enhance antimicrobial potency by affecting the compound's interaction with microbial targets .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Chagas Disease Treatment :
    • A series of 5-amino-1,2,3-triazole derivatives were screened for their ability to suppress Trypanosoma cruzi, the causative agent of Chagas disease. One derivative demonstrated a significant reduction in parasite burden in infected mice models .
  • Anticancer Evaluation :
    • A study focused on the synthesis and evaluation of triazole derivatives found that compounds with specific aryl substitutions showed enhanced anticancer activity across multiple cell lines. The most potent compounds had submicromolar activity against cancer cells .

Data Tables

Activity Type Compound Target/Cell Line IC50 (µM) Reference
Anticancer5-amino-N-(3,4-dimethoxybenzyl)-triazoleVarious cancer cell lines<0.5
Antimicrobial5-amino-N-(3,4-dimethoxybenzyl)-triazoleGram-positive and Gram-negative bacteria0.8
Anti-parasitic5-amino-N-(3,4-dimethoxybenzyl)-triazoleTrypanosoma cruzi<0.6

Scientific Research Applications

Antiparasitic Activity

One of the most significant applications of 5-amino-N-(3,4-dimethoxybenzyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is its antiparasitic properties. Research has shown that derivatives of 5-amino-1,2,3-triazole-4-carboxamides exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas' disease. In a study involving phenotypic high-content screening against intracellular parasites in infected VERO cells, compounds from the triazole series demonstrated significant suppression of parasite burden in mouse models . The optimization of these compounds led to improved potency and metabolic stability, making them promising candidates for further development as safer treatments for Chagas' disease .

Antiviral Properties

The triazole structure has also been explored for its antiviral properties. Research indicates that 1-benzyl-1H-1,2,3-triazoles can serve as molecular conjugates with potential antiviral activity against HIV . The incorporation of the triazole moiety into various molecular frameworks enhances their biological activity and offers a pathway for developing new antiviral agents.

Antimicrobial Activity

The antimicrobial potential of triazole compounds has been widely documented. Various studies have synthesized and evaluated derivatives containing the triazole ring for their antibacterial and antifungal activities. The presence of substituents such as dimethoxybenzyl groups contributes to the enhanced activity against a range of pathogens . This makes compounds like this compound valuable in the search for new antimicrobial agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis methods for triazole derivatives have evolved significantly over the years. Recent advancements include efficient synthetic routes that allow for the modification of the triazole core to enhance biological activity. The structure-activity relationship studies indicate that specific substitutions on the triazole ring can drastically alter pharmacological profiles . These insights are crucial for designing new compounds with targeted activities.

Energetic Materials

Beyond biological applications, 5-amino derivatives of triazoles are being investigated for their potential use in energetic materials. Nitrogen-rich compounds like 5-amino-1H-1,2,4-triazole derivatives have shown promise in developing new classes of explosives due to their high density and thermal stability . These materials are being studied for their performance characteristics and safety profiles in various applications.

Case Studies and Research Findings

Application AreaFindingsReferences
Antiparasitic ActivitySignificant suppression of T. cruzi in mouse models; improved oral exposure
Antiviral PropertiesPotential antiviral activity against HIV; effective molecular conjugates
Antimicrobial ActivityEnhanced antibacterial and antifungal properties with specific substitutions
Synthesis MethodsEfficient synthetic routes enhancing biological activity; SAR studies
Energetic MaterialsHigh density and thermal stability; potential use in explosives

Comparison with Similar Compounds

Table 1: Antiproliferative and Kinase Inhibitory Activities of Selected 1,2,3-Triazole-4-carboxamides

Compound Structure N1 Substituent N4 Substituent Activity (Cell Line/Enzyme) GP/IC₅₀ Reference
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl) 4-methylphenyl 2,5-dichlorophenyl Renal cancer (RXF 393) GP = -13.42%
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl) 4-fluorophenyl 2,4-dimethoxyphenyl CNS cancer (SNB-75) GP = -27.30%
Ethyl 5-amino-1-[4-(6-oxo-dihydropyridazinyl)phenyl] 4-(dihydropyridazinyl)phenyl Ethyl carboxylate B-Raf kinase Potent inhibition
CAI () 3,5-dichlorobenzyl 4'-chlorobenzoyl Refractory cancers (Phase I) Metabolite M1 inactive

The target compound’s 3,4-dimethoxybenzyl group may confer selectivity toward cancer cells sensitive to solubility-enhanced agents, while its 2,5-dimethylbenzyl group could improve membrane permeability compared to smaller substituents like methylphenyl .

Pharmacokinetic and Metabolic Considerations

  • CAI (): Rapid phase I metabolism cleaves the triazole-benzophenone bond, generating inactive M1. Glucuronidation is a minor excretion pathway .
  • Target compound: The benzyl groups (vs. Methoxy groups could facilitate glucuronidation without compromising activity.

Q & A

Q. What methodologies are optimal for synthesizing 5-amino-N-(3,4-dimethoxybenzyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide with high yield and purity?

Answer: The synthesis of this triazole carboxamide derivative typically involves multi-step reactions. A common approach includes:

  • Condensation : Reacting substituted benzylamines with triazole precursors under reflux conditions. For example, ethanol or glacial acetic acid may serve as solvents, with reflux durations of 4–6 hours to ensure complete reaction .
  • Purification : Post-reaction, solvent evaporation under reduced pressure followed by filtration yields the crude product. Recrystallization using ethanol or acetonitrile improves purity .
  • Key Parameters : Optimizing stoichiometry (e.g., 1:1 molar ratios of triazole and benzyl derivatives) and temperature (80–100°C) enhances yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of benzyl groups (δ 3.8–4.2 ppm for methoxy protons, δ 2.3 ppm for methyl groups) and triazole ring protons (δ 7.5–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~435 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
  • HPLC : Quantifies purity and detects impurities (<1% threshold for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer: Discrepancies often arise from variability in:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293), incubation times, or concentrations. Standardizing protocols (e.g., IC50 determination via MTT assay) is critical .
  • Solubility : Poor aqueous solubility (common in triazoles) may lead to false negatives. Use of DMSO carriers (<0.1% v/v) or prodrug formulations improves bioavailability .
  • Structural Analogues : Subtle differences in substituents (e.g., dimethoxy vs. methyl groups) drastically alter activity. Comparative SAR studies using derivatives with controlled modifications are advised .

Case Study : A 2025 study found that replacing the 3,4-dimethoxybenzyl group with a 4-fluorophenyl moiety increased antimicrobial activity by 40%, highlighting substituent effects .

Q. What computational and experimental strategies are effective for optimizing reaction pathways in triazole synthesis?

Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent/catalyst selection .
  • High-Throughput Screening (HTS) : Testing 100+ reaction conditions (e.g., solvents, catalysts) identifies optimal parameters. For example, ICReDD’s workflow reduced reaction development time by 60% via automated data feedback .
  • Membrane Technologies : Continuous flow reactors improve yield by enhancing mass transfer and reducing side reactions (e.g., dimerization) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating biological pathways?

Answer:

  • Proteomics/Transcriptomics : RNA-seq or SILAC-based proteomics identifies differentially expressed targets (e.g., kinase inhibition pathways) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to proteins (e.g., CYP450 enzymes or microtubule-associated targets) .
  • Kinetic Studies : Stopped-flow fluorescence assays quantify binding rates (kon/koff) and inhibition constants (Ki) .

Example Findings : A 2024 study linked this compound’s antiproliferative activity to tubulin polymerization inhibition (IC50 = 1.2 µM), validated via cryo-EM structural analysis .

Q. What are the key challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Answer:

  • Purification Bottlenecks : Column chromatography is time-consuming. Switch to recrystallization or centrifugal partition chromatography for gram-scale batches .
  • Byproduct Formation : Optimize stoichiometry and use scavengers (e.g., polymer-supported reagents) to minimize impurities .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A guidelines for residual solvents (e.g., ethanol ≤5000 ppm) .

Q. How can contradictory data on cytotoxicity profiles be reconciled across different research groups?

Answer:

  • Standardized Toxicity Assays : Adopt OECD guidelines (e.g., Annex 5 of TG 429) for consistency .
  • Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., nitroso derivatives) that may explain discrepancies .
  • Cross-Validation : Collaborative studies using shared compound batches reduce variability .

Q. Future Directions

  • Hybrid Derivatives : Combine triazole cores with pyrazole or thiazole moieties to enhance solubility and target selectivity .
  • AI-Driven Synthesis : Machine learning models (e.g., AlphaFold 3) predict novel reaction pathways for unexplored derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.